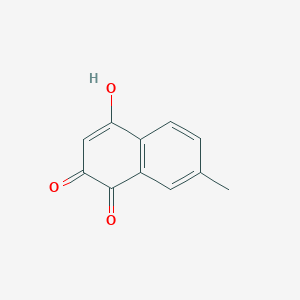

2-Hydroxy-7-methyl-1,4-naphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-7-methyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the second position and a methyl group at the seventh position on the naphthoquinone ring. It is known for its vibrant color and is used in various applications, including dyes and medicinal chemistry .

Wirkmechanismus

Target of Action

It is known that 1,4-naphthoquinones, a class of compounds to which this compound belongs, have diverse intracellular molecular targets . They are known to stimulate the production of reactive oxygen species (ROS) , which can interact with various cellular components and influence numerous biological processes.

Mode of Action

The mode of action of 2-Hydroxy-7-methyl-1,4-naphthoquinone involves its interaction with its targets, leading to changes in cellular processes. It is known to stimulate the production of ROS . ROS are chemically reactive molecules that can cause oxidative damage to different cellular components, including proteins, lipids, and DNA. This can lead to alterations in cellular functions and even cell death, which may explain the compound’s reported antitumor activity .

Biochemical Pathways

1,4-naphthoquinones are known to be synthesized via several biochemically distinct pathways . The production of ROS, a known effect of this compound, can affect various biochemical pathways, particularly those involved in cellular stress responses and apoptosis.

Pharmacokinetics

It is known that the solubility of a compound can impact its bioavailability . As such, the solubility of this compound in water (2 g/L at 20°C ) could influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound at the molecular and cellular level involves the stimulation of ROS production . This can lead to oxidative damage, alterations in cellular functions, and potentially cell death. This compound has been reported to have antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties , which could be a result of its ROS-inducing activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of strong oxidizing agents . Additionally, the compound’s solubility in water can influence its distribution in different environments .

Biochemische Analyse

Biochemical Properties

2-Hydroxy-7-methyl-1,4-naphthoquinone is known to interact with various enzymes, proteins, and other biomolecules. It is part of the 1,4-naphthoquinone class of compounds, which have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . These compounds have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have antimicrobial and antioxidant effects . It can also suppress the formation of hydrogen peroxide and superoxide radical anion by aldehyde oxidase-catalyzed reactions

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known that naphthoquinones can cause oxidative stress in exposed cells, thereby affecting redox signaling . This includes the modulation of receptor tyrosine kinases, such as the epidermal growth factor receptor, resulting in altered gap junctional intercellular communication .

Temporal Effects in Laboratory Settings

It is known that naphthoquinones can cause oxidative stress in exposed cells, which may lead to changes in cellular function over time

Metabolic Pathways

It is known that 1,4-naphthoquinones are synthesized by species belonging to nearly 20 disparate orders spread throughout vascular plants, and their production occurs via one of four known biochemically distinct pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone typically involves the hydroxylation and methylation of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with methylating agents such as methyl iodide in the presence of a base, followed by hydroxylation using oxidizing agents like hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-7-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the quinone positions under mild conditions.

Major Products: The major products formed from these reactions include various hydroquinone and quinone derivatives, which are often used in further chemical synthesis and applications .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-7-methyl-1,4-naphthoquinone has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-7-methyl-1,4-naphthoquinone can be compared with other naphthoquinone derivatives:

Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna, lawsone has similar antibacterial and antifungal properties but lacks the methyl group at the seventh position.

Juglone (5-Hydroxy-1,4-naphthoquinone): Juglone is another hydroxynaphthoquinone with potent biological activities, primarily used in plant defense mechanisms.

Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Plumbagin has a similar structure with a methyl group at the second position and is known for its anticancer properties.

The presence of the hydroxyl and methyl groups in this compound contributes to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Eigenschaften

IUPAC Name |

4-hydroxy-7-methylnaphthalene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIQHPFZCIMTHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2947064.png)

![[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride](/img/structure/B2947066.png)

![N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2947071.png)

![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2947072.png)